REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([N+:8]([O-])=O)[C:5]([O:11][CH3:12])=[CH:4][CH:3]=1>[Fe].CC(O)=O>[Br:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([O:11][CH3:12])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=N1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
14 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 90° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
FILTRATION
|
Details
|
dilution with EtOAc the mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with DCM
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=N1)N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 50.2 mmol | |
AMOUNT: MASS | 10.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |